1-Methoxypent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypent-4-yn-2-ol is an organic compound with the molecular formula C6H10O2 It is a member of the alkynes family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde or ketone. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions . Another method involves the use of sodium acetylide and cinnamaldehyde in liquid ammonia, yielding the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in specialized reactors designed to handle the specific conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alkenes or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
1-Methoxypent-4-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Methoxypent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
4-Pentyn-2-ol: Similar in structure but lacks the methoxy group.
3-Methyl-1-penten-4-yn-3-ol: Another acetylenic alcohol with different substituents .
Uniqueness: 1-Methoxypent-4-yn-2-ol is unique due to the presence of both a methoxy group and a triple bond, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
1-methoxypent-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRVNKHSDIXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.